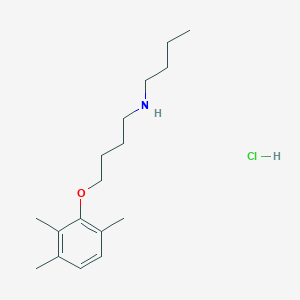![molecular formula C24H28N4O4 B5142710 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide], also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to exhibit various biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. In anti-cancer studies, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In antibacterial and antifungal studies, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] in lab experiments is its versatility as a scaffold for the development of new drugs and materials. 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] can be easily modified to introduce new functional groups and improve its properties. However, one of the limitations of using 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]. One direction is the further investigation of its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is the development of new antibacterial and antifungal agents based on 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] scaffold. Additionally, the use of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] as a building block for the synthesis of novel materials with unique properties is an area of ongoing research. Overall, the versatility and potential of 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] make it a promising compound for future scientific research.
Synthesemethoden
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] can be synthesized using a variety of methods, including the reaction of piperazine with N-(4-acetylphenyl)glycine ethyl ester in the presence of a coupling agent, such as DCC or DIC. The obtained product is then hydrolyzed to produce 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]. Another method involves the reaction of piperazine with N-(4-acetylphenyl)glycine in the presence of a coupling agent, such as EDCI or HATU, followed by hydrolysis to obtain 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide].
Wissenschaftliche Forschungsanwendungen
2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been investigated for its potential as an anti-cancer agent, as well as for its antibacterial and antifungal properties. In drug design, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been used as a scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In materials science, 2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide] has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
2-[4-[2-(4-acetylanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-acetylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-17(29)19-3-7-21(8-4-19)25-23(31)15-27-11-13-28(14-12-27)16-24(32)26-22-9-5-20(6-10-22)18(2)30/h3-10H,11-16H2,1-2H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKJXCEADKTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6974844 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)